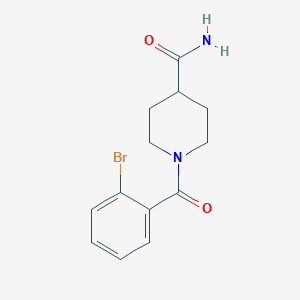
1-(2-bromobenzoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-bromobenzoyl)-4-piperidinecarboxamide” is a compound that likely contains a bromobenzoyl group and a piperidinecarboxamide group . Bromobenzoyl compounds are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “1-(2-bromobenzoyl)-4-piperidinecarboxamide” were not found, bromobenzoyl compounds are often synthesized through reactions involving benzoyl chlorides .Molecular Structure Analysis
The molecular structure of “1-(2-bromobenzoyl)-4-piperidinecarboxamide” would likely involve a benzene ring substituted with a bromomethyl group .Chemical Reactions Analysis
Bromobenzoyl compounds can participate in various chemical reactions, including nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Polycyclic Indolines
1-(2-bromobenzoyl)-4-piperidinecarboxamide: is utilized in the synthesis of highly functionalized polycyclic indolines. This process involves the cleavage of CAr–Br bonds under mild conditions, facilitated by cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation . The resulting indolines have potential applications in medicinal chemistry due to their structural complexity and biological activity.
Proteomics Research
In proteomics, this compound serves as a specialty product for research applications. It’s used in the study of protein structure and function, particularly in the identification and quantification of proteins, as well as the investigation of protein-protein interactions and dynamics .
Antimicrobial Activity
Recent studies have shown that galactoside-based molecules enhanced with acyl moieties like 2-bromobenzoyl exhibit significant antimicrobial activity. These molecules target specific bacterial strains and are promising candidates for the development of new antibiotics .
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-(2-bromobenzoyl)-4-piperidinecarboxamide are explored for their potential as therapeutic agents. They are particularly investigated for their role as inhibitors in signaling pathways relevant to diseases such as cancer .
Material Science
This compound is also significant in material science, where it’s used in the synthesis of new materials with potential applications in various industries. Its derivatives can be used to modify surface properties or to create new polymers with unique characteristics .
Environmental Applications
In environmental science, 1-(2-bromobenzoyl)-4-piperidinecarboxamide and its derivatives are studied for their impact on the environment and their potential use in the development of environmentally friendly materials. Researchers focus on understanding its degradation, toxicity, and long-term environmental effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-bromobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOPLRLDNBIMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzoyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

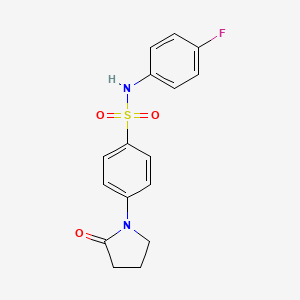
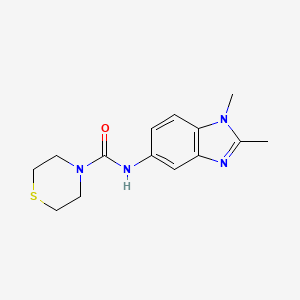
![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)
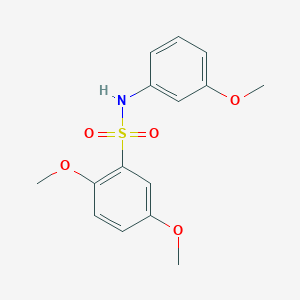
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
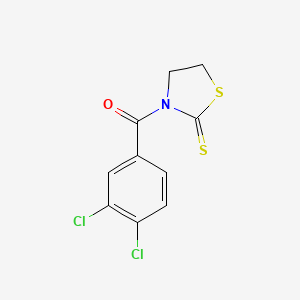
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)
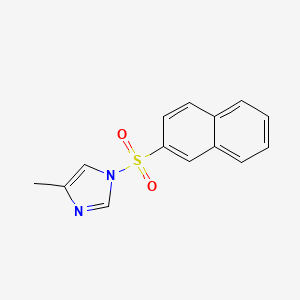
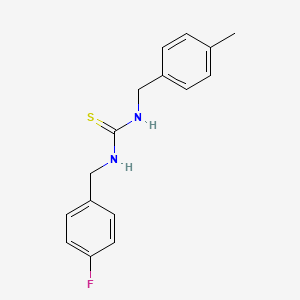
![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)
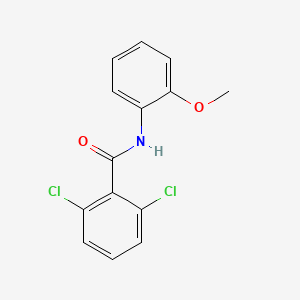
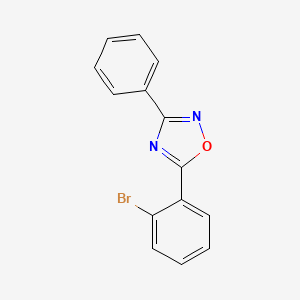
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)